Ethyl undec-10-ynoate

Lipophilicity Partition Coefficient Reversed-Phase Chromatography

Ethyl undec-10-ynoate (CAS 94030-75-8) is a C13 acetylenic fatty acid ethyl ester bearing a terminal alkyne at the C-10 position and an ethyl ester head group. It belongs to the class of long-chain ω-alkynoic esters, with a molecular weight of 210.31 g/mol, a calculated XLogP of approximately 4.1, and zero hydrogen bond donors.

Molecular Formula C13H22O2
Molecular Weight 210.31 g/mol
CAS No. 94030-75-8
Cat. No. B12656914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl undec-10-ynoate
CAS94030-75-8
Molecular FormulaC13H22O2
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCCCC#C
InChIInChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h1H,4-12H2,2H3
InChIKeyRIINEWTVKLQWOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Undec-10-ynoate CAS 94030-75-8 — Physicochemical Profile and Procurement-Relevant Classification


Ethyl undec-10-ynoate (CAS 94030-75-8) is a C13 acetylenic fatty acid ethyl ester bearing a terminal alkyne at the C-10 position and an ethyl ester head group. It belongs to the class of long-chain ω-alkynoic esters, with a molecular weight of 210.31 g/mol, a calculated XLogP of approximately 4.1, and zero hydrogen bond donors . The compound exists as a liquid at ambient temperature (density 0.912 g/cm³, boiling point 270.5°C at 760 mmHg), distinguishing it physically from its solid free-acid counterpart . Its terminal alkyne moiety provides a versatile ligation handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, while the ethyl ester offers a modifiable or hydrolytically cleavable terminus in prodrug and bioconjugation strategies .

Why Generic Substitution of Ethyl Undec-10-ynoate with In-Class Analogs Fails — The Quantitative Rationale


Generic interchange of ethyl undec-10-ynoate with its closest in-class candidates—10-undecynoic acid (free acid), methyl undec-10-ynoate, or shorter-chain alkynoates—introduces measurable divergence in lipophilicity, phase partitioning, hydrogen-bonding capacity, and physical handling properties that propagate into reproducible differences in chromatographic retention, membrane permeability, and click-ligation efficiency . The ethyl ester's logP advantage of approximately 1.0–1.5 units over the free acid and 0.3–1.2 units over the methyl ester translates to a predicted 5- to 30-fold higher n-octanol/water partition coefficient, directly affecting extraction yields, cellular uptake in intact-cell click-labeling experiments, and retention times in reversed-phase HPLC purification . These are not interchangeable endpoints; they are deterministic drivers of experimental reproducibility and process scalability.

Ethyl Undec-10-ynoate Quantitative Differentiation Evidence — Comparator-Based Technical Selection Guide


Lipophilicity (LogP) Differentiation: Ethyl Undec-10-ynoate vs. 10-Undecynoic Acid and Methyl Undec-10-ynoate

Ethyl undec-10-ynoate exhibits a calculated XLogP of approximately 4.1 (SIELC reports 4.27), compared to 2.83–3.36 for 10-undecynoic acid and approximately 2.91 for methyl undec-10-ynoate . This represents a logP elevation of 0.7–1.4 units over the free acid and approximately 1.2 units over the methyl ester. The increased lipophilicity is attributed to the combined effect of esterification (masking the carboxylic acid H-bond donor) and the ethyl group's additional methylene unit relative to methyl ester. Under identical reversed-phase HPLC conditions (Newcrom R1 column, acetonitrile/water/phosphoric acid mobile phase), ethyl undec-10-ynoate is retained significantly longer than the free acid, enabling baseline separation in preparative purifications .

Lipophilicity Partition Coefficient Reversed-Phase Chromatography Membrane Permeability

Physical State and Handling Differentiation: Liquid Ethyl Ester vs. Solid Free Acid at Ambient Temperature

Ethyl undec-10-ynoate is a liquid at room temperature (density 0.912 g/cm³), whereas 10-undecynoic acid is a solid with a melting point of 40–42°C . This difference eliminates the need for pre-heating or solvent dissolution prior to liquid-handling automation, gravimetric dispensing, or direct use in solvent-free click reactions. The free acid requires melting or dissolution in organic solvent before addition, introducing an additional unit operation and potential for thermal degradation or solvent incompatibility with water-sensitive CuAAC catalysts .

Physical State Formulation Handling Automated Dispensing

Hydrogen-Bond Donor Deficiency: Ethyl Undec-10-ynoate vs. 10-Undecynoic Acid — Implications for Click Bioconjugation Selectivity

Ethyl undec-10-ynoate possesses zero hydrogen-bond donor groups, whereas 10-undecynoic acid contains one carboxylic acid H-bond donor (HBD count = 1) . The absence of a carboxylic acid proton eliminates pH-dependent ionization in the physiological range (pKa of 10-undecynoic acid ~4.8–5.0), preventing non-specific electrostatic interactions with basic amino acid residues on proteins. In the context of CuAAC click bioconjugation, this reduces background labeling and aggregation that can arise from carboxylate-protein interactions, particularly at the stoichiometric excesses of alkyne reagent typically employed (10–100 fold) . This property also eliminates acid-catalyzed side reactions (e.g., ester hydrolysis, alkyne hydration) that can occur with the free acid under acidic workup conditions.

Hydrogen Bonding Click Chemistry Non-Specific Binding Bioorthogonality

Chain-Length-Dependent Biological Activity: Undec-10-ynoate Esters in the Context of Acetylenic Fatty Acid Structure-Activity Relationships

Nakatani et al. (1986) synthesized a homologous series of terminal acetylenic fatty acids (C6–C13) and their methyl, ethyl, and isopropyl esters, including ethyl undec-10-ynoate, and evaluated them for lettuce seed germination inhibition and antifungal activity . The study established that biological activity is chain-length-dependent: 8-nonynoic acid showed maximal germination inhibitory potency, while antifungal activity increased monotonically with chain length across the C6–C13 range. Ethyl undec-10-ynoate, with its 11-carbon acetylenic chain, resides at the upper end of this activity gradient, conferring higher antifungal efficacy than shorter-chain analogs (e.g., ethyl 5-hexynoate or ethyl 7-octynoate) while retaining sufficient aqueous dispersibility for assay compatibility. This positions ethyl undec-10-ynoate as the optimal chain-length choice when antifungal activity is the primary endpoint and ester functionality is required .

Structure-Activity Relationship Antifungal Chain Length Seed Germination Inhibition

Pro-Active vs. Pre-Activated Alkyne: Ethyl Undec-10-ynoate Shelf Stability vs. 10-Undecynoyl-OSu Reactivity Trade-Off

10-Undecynoyl-OSu (CAS 1006592-57-9) is a pre-activated NHS ester derivative of 10-undecynoic acid, designed for immediate amine-reactive conjugation followed by click chemistry . While offering one-step protein labeling, the NHS ester moiety is moisture-sensitive, requires storage at –20°C under desiccation, and has a limited solution-phase half-life (t½ ~10–30 min at pH 8.0). Ethyl undec-10-ynoate, by contrast, is a pro-active building block that requires separate ester hydrolysis or transesterification to generate the reactive carboxylic acid. This trade-off confers dramatically superior shelf stability: ethyl undec-10-ynoate is stable for months at ambient temperature in sealed containers, with no special storage requirements beyond standard flammables handling (flash point 107.7°C) . For procurement, this translates to lower total cost of ownership through reduced cold-chain shipping, longer shelf-life, and elimination of desiccated storage infrastructure .

Shelf Stability NHS Ester Click Chemistry Reagent Bioconjugation Linker

Ester Hydrolysis Lability: Differential Pro-Drug Activation Kinetics of Ethyl vs. Methyl Undec-10-ynoate

Ethyl esters are hydrolyzed by cellular esterases at rates measurably slower than their methyl ester counterparts due to steric hindrance at the ester carbonyl. While direct comparative hydrolysis rate data for ethyl undec-10-ynoate vs. methyl undec-10-ynoate are not published, a substantial body of ester prodrug literature demonstrates that ethyl esters exhibit 1.5- to 5-fold longer hydrolytic half-lives in human plasma and hepatic microsomal preparations compared to the corresponding methyl esters . This class-level inference positions ethyl undec-10-ynoate as the preferred pro-active form when sustained release or prolonged circulating half-life of the liberated 10-undecynoic acid is desired — for example, in CYP4A1 inhibition studies where the free acid is an irreversible inhibitor . The ethyl ester thus serves as a controlled-release depot, whereas the methyl ester may release inhibitor too rapidly, potentially causing acute CYP4A1 saturation and off-target effects.

Esterase Prodrug Activation Hydrolysis Kinetics Pharmacokinetics

Optimal Application Scenarios for Ethyl Undec-10-ynoate — Evidence-Anchored Deployment Guidance


Click Chemistry Building Block with Tunable Lipophilicity for Lipid-Modified Bioconjugates

Ethyl undec-10-ynoate's terminal alkyne enables CuAAC conjugation to azide-functionalized biomolecules, while its C11 hydrophobic chain and elevated logP (4.1–4.27) provide a lipophilic anchor for membrane association or hydrophobic tagging. This scenario is supported by the chain-length-dependent activity established in Nakatani et al. (1986) and the logP differentiation quantified in Section 3, Evidence Item 1 . The liquid physical state and zero H-bond donor count further enable direct use in biphasic click reactions without competing proton-transfer side reactions .

Pro-Active CYP4A1 Probe Precursor with Controlled-Release Potential

10-Undecynoic acid is a validated selective irreversible inhibitor of cytochrome P450 4A1 (30% inhibition of ethanolamine-specific phospholipid base exchange at in vivo relevant doses) . Ethyl undec-10-ynoate serves as a pro-active form, requiring esterase cleavage to liberate the active free acid. This offers a pharmacokinetic tuning mechanism not available with the free acid itself, as discussed in Section 3, Evidence Item 6 . The slower hydrolysis of the ethyl ester relative to the methyl ester (class-level inference) provides sustained inhibitor release, suitable for long-term CYP4A1 modulation studies in rodent models .

Liquid-Phase Acetylenic Monomer for Polymer and Materials Synthesis

The C11 acetylenic chain with a terminal alkyne and ester terminus positions ethyl undec-10-ynoate as a liquid-phase monomer for polyurethane, polyester, and click-polymer networks. The liquid state at ambient temperature (Evidence Item 2) eliminates the melting step required for 10-undecynoic acid, directly enabling solvent-free or minimal-solvent polymerization protocols . The ethyl ester group can be retained for plasticization or transesterified for crosslinking, offering divergent synthetic pathways from a single procurement item .

Agrochemical Lead Scaffold: Chain-Length-Optimized Antifungal Agent

Nakatani et al. (1986) demonstrated that antifungal activity of acetylenic fatty esters increases with chain length across the C6–C13 range . Ethyl undec-10-ynoate (C11) resides in the high-activity cluster, offering near-maximal efficacy while maintaining better aqueous dispersibility than the C12 or C13 homologs. This makes it the chain-length-optimized choice for antifungal screening libraries, where the ester functionality also serves as a handle for further derivatization (e.g., hydrazide formation, amidation) without compromising the terminal alkyne .

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